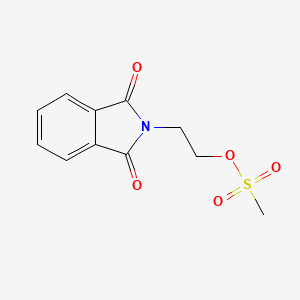

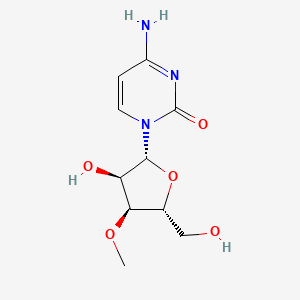

![molecular formula C8H6ClNS B1358358 7-氯-2-甲基噻吩并[3,2-b]吡啶 CAS No. 638219-98-4](/img/structure/B1358358.png)

7-氯-2-甲基噻吩并[3,2-b]吡啶

货号 B1358358

CAS 编号:

638219-98-4

分子量: 183.66 g/mol

InChI 键: SPIQAGPALJODCN-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

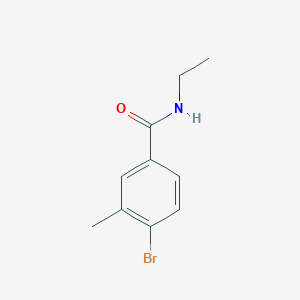

7-Chloro-2-methylthieno[3,2-b]pyridine is a pyridine derivative and a pharmaceutical intermediate compound . It can be used in the preparation of piperidines and deuterated thiophene pyridine compounds, and can also be used in the synthesis of compounds with anticancer activity .

Synthesis Analysis

The synthesis of 7-Chloro-2-methylthieno[3,2-b]pyridine involves a two-stage process . The first stage involves the reaction of thieno[3,2-b]pyridin-7-ol with trichlorophosphate at 60 - 100°C for 3.5 hours. The second stage involves the reaction with ammonia and water monomer at 0°C .Molecular Structure Analysis

The 7-Chloro-2-methylthieno[3,2-b]pyridine molecule contains a total of 17 atoms. There are 6 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 1 Sulfur atom, and 1 Chlorine atom . It contains a total of 18 bonds; 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 Thiophene, and 1 .Physical And Chemical Properties Analysis

7-Chloro-2-methylthieno[3,2-b]pyridine is a white to yellow to orange powder to lumpy intermediate composition . It has a melting point of 35 °C and a flash point of 110 °C . It is stored at 0-10 °C .科学研究应用

合成和衍生化

- 一步合成和衍生化:Puvvala 等人 (2017) 的一项研究提出了一种多米诺反应,用于合成 7-氯-2-芳基噻吩并[3,2-b]吡啶-3-醇及其衍生化为各种衍生物,突出了修改该化合物以用于不同应用的通用方法 Puvvala 等,2017。

衍生物和相关化合物的合成

- 氮杂吲哚的合成:Figueroa‐Pérez 等人 (2006) 的一篇论文详细介绍了在合成 7-氮杂吲哚衍生物中使用相关化合物,表明噻吩并[3,2-b]吡啶结构在复杂化学合成中的效用 Figueroa‐Pérez 等,2006。

化学反应和转化

- 1,3-偶极环加成:Fischer 和 Schneider (1980) 探索了对类似化合物 7-甲基噻吩并[2,3-c]吡啶 1,1-二氧化物的 1,3-偶极环加成,提供了对该类化合物在各种条件下的反应性的见解 Fischer & Schneider,1980。

- 合成和抗菌活性:Abdel-rahman 等人 (2002) 从结构相关的化合物合成了新的吡啶并噻吩嘧啶和吡啶并噻吩三嗪,展示了这些衍生物的潜在抗菌应用 Abdel-rahman 等,2002。

新化合物和合成路线

- 新化合物合成:Klemm 等人 (1994) 描述了源自噻吩并吡啶 N-氧化物的 novel 化合物的合成,展示了这些结构在创建新的化学实体中的多样化潜力 Klemm 等,1994。

安全和危害

属性

IUPAC Name |

7-chloro-2-methylthieno[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c1-5-4-7-8(11-5)6(9)2-3-10-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIQAGPALJODCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CC(=C2S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2-methylthieno[3,2-b]pyridine | |

Synthesis routes and methods I

Procedure details

A solution of n-butyllithium (0.71 ml, 1.77 mmol) in THF (20.0 mL) was cooled to −78° C. and 7-chlorothieno[3,2-b]pyridine (200 mg, 1.18 mmol) was added dropwise. The mixture stirred at −78° C. for 1 h to afford a yellow suspension. A solution of iodomethane (0.22 ml, 3.54 mmol) in THF (1.0 mL) was added dropwise via syringe, and the mixture stirred at −78° C. for 3 h.; LCMS showed completion of the reaction. The reaction was quenched with water and warmed to RT. The layers were separated, and the aqueous phase was extracted with DCM. The combined organic phases were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford a tan solid. This material was purified via column chromatography (RediSep 40 g column, gradient elution with 10-50% ethyl acetate-hexane) to afford 7-chloro-2-methylthieno[3,2-b]pyridine as white solid. MS [M+H]=184.1; Calc'd for C8H6ClNS: 183.7.

Synthesis routes and methods II

Procedure details

This material was prepared from 7-chlorothieno[3,2-b]pyridine (1.69 g, 10 mmole) by treatment with n-BuLi and iodomethane (2 ml, 4.56 g, 32 mmole) in a manner as previously described for example 1b to give a pale yellow, low-melting solid (1.48 g, 81%). 1H NMR (DMSO-d6): δ8.56 (1H, d, J=5.1 Hz), 7.48 (1H, d, J=5.1 Hz), 7.38 (1H, s), 2.65 (3H, s).

Name

Yield

81%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1358318.png)

![5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1358319.png)